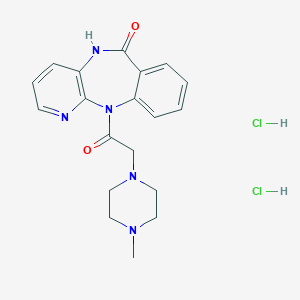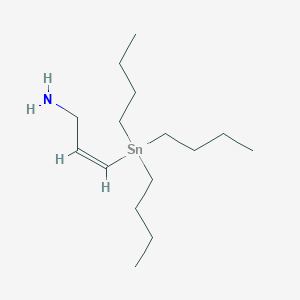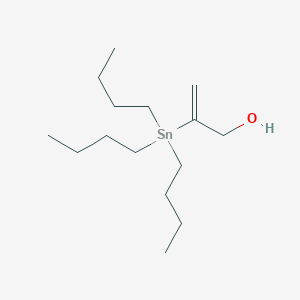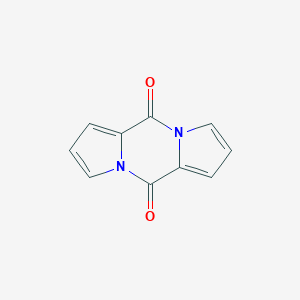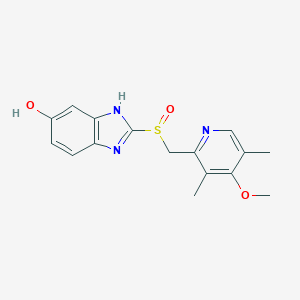
3,5-Dibromopyridine
Overview
Description
3,5-Dibromopyridine is an organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
3,5-Dibromopyridine is a chemical compound that is primarily used as a biochemical reagent It is known to be used in the synthesis of new hg(ii) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to the formation of new compounds. For instance, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Result of Action
The result of the action of this compound is the formation of new compounds, such as 4-alkyl-3,5-dibromopyridines . These compounds could have various molecular and cellular effects depending on their specific properties and the targets they interact with.
Biochemical Analysis
Biochemical Properties
It is known that 3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Cellular Effects
It was used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
Molecular Mechanism
It is known that this compound undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine using molecular bromine in fuming sulfuric acid at elevated temperatures. This process yields a mixture of 3-bromo- and this compound .
Another method involves the lithiation of this compound with lithium diisopropylamide, followed by reaction with electrophiles to yield various substituted derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced through a scalable and reliable synthesis process. This involves the use of halogen-metal exchange reactions, where pyridine is treated with bromine in the presence of a suitable catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromopyridine undergoes several types of chemical reactions, including:
- Lithiation Reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Properties
IUPAC Name |
3,5-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Record name | 3,5-dibromopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073921 | |
| Record name | 3,5-Dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-92-3 | |
| Record name | 3,5-Dibromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 625-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dibromopyridine?
A1: The molecular formula of this compound is C5H3Br2N, and its molecular weight is 236.89 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently utilize techniques like polarized Raman and infrared spectroscopy to characterize this compound. [, ] These methods provide insights into the vibrational modes of the molecule, helping researchers understand its structural features and the influence of the bromine substituents. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is also valuable for studying this compound and its interactions with other molecules. [, ]
Q3: What are the common synthetic applications of this compound?
A3: this compound serves as a key starting material in various chemical syntheses. It can be used to synthesize mono-arylpyridyl bromides via Suzuki reactions catalyzed by air- and moisture-stable palladacycles. [] This reaction shows high preference for mono-arylation, leading to high yields of the desired products. [] Additionally, it serves as a precursor for generating poly(aryl-ethynylene) polymers with controllable rigidity and flexibility. []
Q4: Can you elaborate on the reactivity of bromine atoms in this compound?
A4: The bromine atoms in this compound exhibit differential reactivity. For instance, reacting this compound with sodium ethylate preferentially substitutes the bromine at the 3-position, yielding 3-bromo-5-ethoxypyridine. [] This selectivity highlights the impact of the pyridine ring's electronic structure on the reactivity of the bromine substituents. []
Q5: How can this compound be used in the synthesis of polymers?
A5: this compound is a valuable monomer in polymerization reactions. One example involves its use in palladium-catalyzed polycondensation with 2,5-diethynyl-4-dodecyltoluene. [] By adjusting the ratio of this compound to 2,5-dibromopyridine, researchers can fine-tune the rigidity and flexibility of the resulting poly(aryl-ethynylene) polymers. []
Q6: How does this compound react with nucleophilic reagents?
A6: this compound can undergo nucleophilic aromatic substitution reactions, primarily at the 2- and 4- positions due to the electron-withdrawing nature of the bromine atoms and the nitrogen in the pyridine ring. [, ] For example, reaction with sulphuryl chloride leads to a mixture of 2-chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine. []
Q7: What role can this compound play in metal complexation?
A7: this compound can act as a ligand in various metal complexes. It forms one-dimensional chain polymers with zinc chloride, resulting in octahedral zinc(II) centers linked by halogen bridges. [] Additionally, it can stabilize allylindium species generated from allyl bromide and indium(0), forming complexes with trigonal-bipyramidal coordination spheres around the indium atom. [, ]
Q8: How do the halogen substituents in this compound influence its coordination behavior?
A8: The halogen substituents in this compound significantly impact its coordination behavior with metals. For instance, while this compound forms polymeric structures with zinc chloride, it yields mononuclear tetrahedral complexes with zinc bromide. [] This difference highlights the role of halogens in dictating the final structure and properties of metal complexes. []
Q9: How is computational chemistry used to study this compound?
A9: Density Functional Theory (DFT) calculations are frequently employed to study the properties of this compound. [, ] These calculations provide insights into molecular geometries, electronic structures, and spectroscopic properties, complementing experimental observations. [, ] Researchers also use DFT to calculate parameters like quadrupole coupling constants for bromine nuclei and 13C-(79)Br spin-spin coupling constants. []
Q10: Are there any QSAR models developed for this compound derivatives?
A10: While specific QSAR models for this compound derivatives are not mentioned in the provided abstracts, the synthesis and characterization of various derivatives with differing substituents allow for the development of such models. [, , , , , , , , ] These models could correlate the structural features of these derivatives with their biological activities, guiding further research and development efforts.
Q11: Are there any applications of this compound in drug discovery?
A12: While the provided research primarily focuses on synthetic applications and coordination chemistry of this compound, some studies explore the potential biological activity of its derivatives. [, , ] For instance, researchers have synthesized and evaluated the antiproliferative and antioxidant activities of copper(II) coordination compounds incorporating this compound as a ligand. [, ] These studies highlight the potential of this compound as a building block for developing biologically active molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


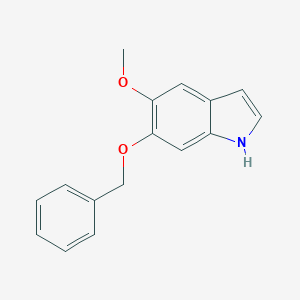
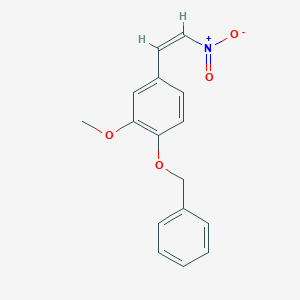
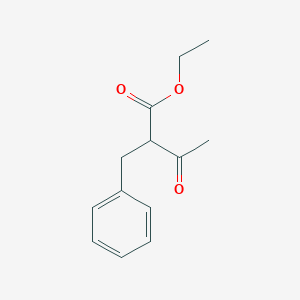

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
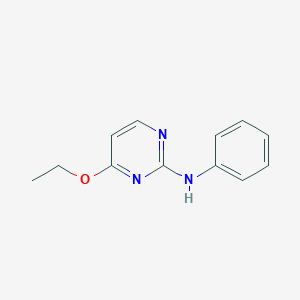
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
